methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . In a specific experimental research, it was found that heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N -1 position of the 4,5-dihydro-1 H -imidazole ring .Molecular Structure Analysis
The molecular structure of imidazole is characterized by a five-membered ring, which includes two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .Scientific Research Applications
Catalysis and Chemical Reactions
Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate plays a role in catalysis and chemical synthesis. Research demonstrates that N-heterocyclic carbenes, a family to which imidazole derivatives belong, are effective catalysts in transesterification and acylation reactions. These catalysts facilitate the acylation of alcohols with vinyl acetate and the efficient formation of esters from commercially available methyl esters and alcohols at room temperature (Grasa, Kissling, & Nolan, 2002; Grasa, Gueveli, Singh, & Nolan, 2003).
Material Science
In material science, the compound finds application in the synthesis and structural analysis of metal-organic frameworks and coordination compounds. For instance, the synthesis, structure, and properties of copper(II) complexes with derivatives of imidazole highlight the compound's role in forming materials with specific electronic and structural characteristics, which have implications for catalysis and material chemistry (Banerjee et al., 2013).
Electrochemistry and Sensor Technology
The electrosynthesis of imidazole derivatives, including those related to this compound, underlines its importance in developing electrocatalysts and sensors. These applications are crucial for detecting and quantifying biological and chemical substances, showcasing the compound's role in advancing electrochemical sensors and biosensors (Nasirizadeh et al., 2013).
Antimicrobial Studies
Research into the antimicrobial properties of imidazole derivatives indicates potential applications in developing new therapeutic agents. Studies on compounds structurally related to this compound have shown efficacy against various pathogens, suggesting the utility of these compounds in designing novel antimicrobials (Dahiya, 2008).
Corrosion Inhibition
The compound's derivatives have been evaluated as corrosion inhibitors, demonstrating the potential to protect metals in acidic media. This application is critical in industrial processes where corrosion resistance is essential, highlighting the compound's utility in materials science and engineering (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Mechanism of Action
Target of Action
Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties . .
Mode of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Imidazole derivatives are known to impact a variety of biochemical pathways due to their broad range of biological activities
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities
Safety and Hazards
Future Directions
Given the broad range of chemical and biological properties of imidazole and its derivatives, they continue to be an area of active research for the development of new drugs . Future directions may include the design and synthesis of novel imidazole derivatives with improved efficacy and safety profiles.
Properties
IUPAC Name |
methyl 2-(4,5-diiodoimidazol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6I2N2O2/c1-12-4(11)2-10-3-9-5(7)6(10)8/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNMDNSWDYAVNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC(=C1I)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6I2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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